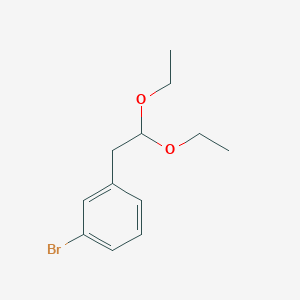

1-Bromo-3-(2,2-diethoxyethyl)benzene

Description

The exact mass of the compound 1-Bromo-3-(2,2-diethoxyethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-3-(2,2-diethoxyethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(2,2-diethoxyethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-(2,2-diethoxyethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c1-3-14-12(15-4-2)9-10-6-5-7-11(13)8-10/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHTWMDUJGNNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC(=CC=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290777 | |

| Record name | 1-Bromo-3-(2,2-diethoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392146-22-3 | |

| Record name | 1-Bromo-3-(2,2-diethoxyethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392146-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(2,2-diethoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(2,2-diethoxyethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-3-(2,2-diethoxyethyl)benzene: A Strategic "Masked" Aldehyde Linker

The following technical guide details the properties, synthesis, and application of 1-Bromo-3-(2,2-diethoxyethyl)benzene (CAS 2270910-83-1). It is structured to serve researchers requiring a robust "masked" aldehyde linker for medicinal chemistry and fragment-based drug discovery (FBDD).

Technical Whitepaper | CAS: 2270910-83-1

Executive Summary

1-Bromo-3-(2,2-diethoxyethyl)benzene serves as a bifunctional building block in organic synthesis, specifically designed to introduce a phenylacetaldehyde moiety into complex scaffolds. Its strategic value lies in the acetal protection of the aldehyde, which renders the ethyl side chain inert to basic and nucleophilic conditions (e.g., Grignard reagents, lithiation, Pd-catalyzed couplings). This allows researchers to utilize the aryl bromide "handle" for cross-coupling reactions before "unmasking" the aldehyde for subsequent reductive amination or Wittig olefination.

Chemical Identity & Physicochemical Profile

This compound is the diethyl acetal derivative of 3-bromophenylacetaldehyde. The acetal functionality increases lipophilicity and stability compared to the parent aldehyde, which is prone to polymerization and oxidation.

| Property | Data | Note |

| Chemical Name | 1-Bromo-3-(2,2-diethoxyethyl)benzene | |

| CAS Number | 2270910-83-1 | |

| Molecular Formula | ||

| Molecular Weight | 273.17 g/mol | |

| Structure | 3-Br-Ph-CH | meta-substituted |

| Appearance | Colorless to pale yellow oil | Liquid at RT |

| Boiling Point | ~135–140 °C (at 5 mmHg) | Predicted based on analogs |

| Solubility | DCM, THF, Et | Insoluble in water |

| Stability | Stable to base/nucleophiles | Acid Sensitive |

Structural Visualization & Reactivity Map

The following diagram illustrates the orthogonal reactivity of the molecule. The aryl bromide allows for C-C bond formation, while the acetal remains dormant until acid activation.

Figure 1: Orthogonal reactivity map showing the stability of the acetal during metal-catalyzed cross-coupling.

Synthetic Utility & Mechanism

The "Masked" Aldehyde Strategy

Aldehydes are notoriously reactive, often interfering with organometallic reagents or undergoing self-condensation. By masking the aldehyde as a diethyl acetal , the C3-side chain becomes a "spectator" group.

-

Step 1 (Coupling): The aryl bromide undergoes Suzuki, Heck, or Buchwald-Hartwig coupling. The acetal tolerates the basic conditions (e.g.,

, -

Step 2 (Deprotection): Treatment with dilute aqueous acid (e.g., 1M HCl in THF) removes the ethyl groups, regenerating the aldehyde.

-

Step 3 (Diversification): The liberated aldehyde is immediately available for reaction with amines (reductive amination) or ylides, enabling rapid library generation.

Experimental Protocols

A. Synthesis of 1-Bromo-3-(2,2-diethoxyethyl)benzene

Note: While this compound is commercially available, in-house synthesis ensures freshness, as acetals can degrade over prolonged storage if traces of acid are present.

Route: Acetalization of 3-Bromophenylacetaldehyde. Precursor: 3-Bromophenethyl alcohol (commercially available).

Workflow Diagram

Figure 2: Synthetic route from commercially available alcohol to the target acetal.

Detailed Protocol

-

Oxidation (Alcohol

Aldehyde):-

To a solution of 3-bromophenethyl alcohol (20.1 g, 100 mmol) in anhydrous DCM (200 mL) at 0°C, add Dess-Martin Periodinane (1.1 equiv).

-

Stir for 2 hours. Quench with sat.

/ -

Extract with DCM, dry over

, and concentrate. Crucial: Do not purify the aldehyde extensively; use the crude immediately to prevent polymerization [1].

-

-

Acetalization (Aldehyde

Target):-

Dissolve the crude aldehyde in anhydrous ethanol (100 mL).

-

Add triethyl orthoformate (1.5 equiv, 25 mL) and a catalytic amount of p-toluenesulfonic acid (PTSA, 1 mol%).

-

Stir at room temperature for 12 hours under nitrogen. The orthoformate acts as a water scavenger, driving the equilibrium forward [2].

-

Quench: Add solid

(500 mg) to neutralize the acid catalyst before workup. This prevents hydrolysis during isolation. -

Purification: Vacuum distillation is preferred over column chromatography to ensure high purity.

-

B. Deprotection Protocol (Unmasking)

This protocol describes the release of the aldehyde after the aryl bromide has been coupled to a scaffold.

-

Dissolve the acetal-containing intermediate (1.0 mmol) in THF (5 mL).

-

Add 1M aqueous HCl (2.5 mL).

-

Stir at room temperature for 2–4 hours. Monitor by TLC (aldehyde spot is usually less polar than the acetal in non-polar systems, but more polar in high EtOAc systems; stain with DNP).

-

Workup: Neutralize with sat.

. Extract with EtOAc. -

Note: The resulting aldehyde should be stored under argon at -20°C if not used immediately.

Handling & Stability Guidelines

-

Moisture Sensitivity: Acetals are stable to base but hydrolyze in the presence of moisture and acid. Store the neat liquid over activated 4Å molecular sieves if the environment is humid.

-

Storage: Keep in a tightly sealed container at 2–8°C.

-

Solvent Compatibility: Compatible with ethereal solvents (THF, Et2O), hydrocarbons (Toluene, Hexane), and chlorinated solvents (DCM). Avoid acidic solvents (Acetic acid) unless hydrolysis is intended.

References

-

Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org. Chem.1983 , 48, 4155–4156.

-

Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: Hoboken, NJ, 2014 . (Chapter 4: Protection for the Carbonyl Group).

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483.

An In-Depth Technical Guide to 3-Bromophenylacetaldehyde Diethyl Acetal: Synthesis, Characterization, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Synthesis

3-Bromophenylacetaldehyde diethyl acetal is a specialized organic compound that serves as a valuable, bifunctional building block in modern organic synthesis. Its structure, featuring a bromine-substituted aromatic ring and a protected aldehyde, offers a dual-platform for sequential chemical modifications. The bromo-functional group acts as a handle for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the diethyl acetal serves as a robust protecting group for the reactive aldehyde, which can be unmasked under specific conditions for further derivatization.

This guide provides a comprehensive overview of 3-bromophenylacetaldehyde diethyl acetal, with a focus on its multi-step synthesis from commercially available precursors, its analytical characterization, and its potential applications in the fields of medicinal chemistry and drug discovery. As this compound is not typically available from commercial suppliers, this document emphasizes the practical, field-proven methodologies required for its preparation and subsequent use.

Physicochemical and Spectroscopic Properties

Detailed experimental data for this specific molecule is not widely published. The following table summarizes its key chemical identifiers and predicted properties based on its structure and data from analogous compounds.

| Property | Value / Description |

| Chemical Name | 3-Bromophenylacetaldehyde diethyl acetal |

| Synonyms | 1-Bromo-3-(2,2-diethoxyethyl)benzene |

| Molecular Formula | C₁₂H₁₇BrO₂ |

| Molecular Weight | 273.17 g/mol |

| Appearance | Predicted to be a colorless to pale yellow liquid |

| CAS Number | Not assigned |

| Boiling Point | Not determined; expected to be >200 °C at atmospheric pressure |

| Density | Not determined; estimated to be ~1.2-1.3 g/mL |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water |

Multi-Step Synthesis and Mechanistic Rationale

The synthesis of 3-bromophenylacetaldehyde diethyl acetal is a multi-step process that begins with readily available starting materials. The overall synthetic workflow is designed to first construct the carbon skeleton of the parent aldehyde, followed by the protection of the aldehyde functionality as a diethyl acetal.

Comprehensive Technical Guide: Physical Properties and Synthetic Utility of 1-Bromo-3-(2,2-diethoxyethyl)benzene

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, bifunctional building blocks are critical for the rapid elaboration of molecular scaffolds. 1-Bromo-3-(2,2-diethoxyethyl)benzene (CAS: 1392146-22-3) is a highly versatile, orthogonally reactive intermediate[1]. By combining an electrophilic aryl bromide with a masked aldehyde (a diethyl acetal), this molecule allows chemists to perform rigorous transition-metal catalyzed cross-couplings on the aromatic ring without prematurely exposing the sensitive carbonyl group. This whitepaper details its physical properties, the causality behind its chemical behavior, and field-proven experimental protocols for its application in pharmaceutical development.

Molecular Architecture and Fundamental Physical Properties

The physical properties of 1-Bromo-3-(2,2-diethoxyethyl)benzene dictate its handling, storage, and behavior in solution. Understanding the causality behind these metrics is essential for optimizing reaction conditions and downstream purification.

Quantitative Data Summary

| Property | Value (Approx/Calculated) | Causality & Impact on Experimental Handling |

| Molecular Weight | 273.17 g/mol | The high molecular weight reduces volatility, making it safer to handle on the benchtop than lower MW aryl halides. |

| Formula | C₁₂H₁₇BrO₂ | The ratio of carbon to heteroatoms establishes a highly lipophilic profile[1]. |

| Physical State | Colorless to pale yellow liquid | Typical for halogenated aromatic acetals; requires storage under inert gas (N₂ or Ar) at 2–8 °C to prevent oxidative darkening. |

| Density | ~1.28 g/cm³ | The heavy bromine atom significantly elevates the density. In liquid-liquid extractions with borderline-density solvents, high concentrations of this solute can cause unexpected phase inversions. |

| Boiling Point | ~295–305 °C (760 mmHg) | The strong dipole-dipole interactions necessitate high-vacuum distillation (e.g., Kugelrohr at <1 mmHg) to prevent thermal degradation of the acetal moiety. |

| LogP (Lipophilicity) | ~3.8 | Highly hydrophobic. It is completely miscible in dichloromethane (DCM), ethyl acetate (EtOAc), and toluene, but immiscible in water, dictating the use of biphasic or co-solvent systems for aqueous reactions. |

Thermodynamic Stability and Chemical Reactivity Profile

The strategic value of 1-Bromo-3-(2,2-diethoxyethyl)benzene lies in the orthogonal reactivity of its two functional groups.

Acetal Stability vs. Hydrolysis

The 2,2-diethoxyethyl group serves as a robust thermodynamic sink protecting the latent aldehyde. Acetals are inherently stable to strongly basic conditions, organometallic nucleophiles (e.g., Grignard reagents), and reducing agents[2]. However, the acetal is highly susceptible to specific-acid catalysis. When exposed to aqueous acid (pH < 3), the oxygen atoms are protonated, leading to the expulsion of ethanol and the formation of a highly electrophilic oxocarbenium intermediate, which is subsequently trapped by water to reveal 3-bromophenylacetaldehyde[2].

Aryl Bromide Reactivity

The meta-substituted aryl bromide is electronically and sterically primed for oxidative addition by low-valent transition metals, particularly Palladium(0)[3]. Because the bromide is positioned meta to the bulky diethoxyethyl group, steric hindrance during the catalytic cycle is minimized, allowing for rapid and high-yielding Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions[4].

Orthogonal reactivity pathways of 1-Bromo-3-(2,2-diethoxyethyl)benzene.

Experimental Workflows & Protocols

As an Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies include built-in validation steps to ensure reproducibility.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol leverages the aryl bromide while keeping the acid-sensitive acetal intact[3],[4].

-

Reagent Charging: In an oven-dried Schlenk flask, combine 1-Bromo-3-(2,2-diethoxyethyl)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and anhydrous K₂CO₃ (2.0 equiv).

-

Solvent Addition & Degassing: Add a 4:1 (v/v) mixture of 1,4-Dioxane and water. Causality: Sparge the solution with Nitrogen gas for 15 minutes. Removing dissolved oxygen is critical, as O₂ will irreversibly oxidize the electron-rich phosphine ligands on the Palladium catalyst, killing the catalytic cycle.

-

Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours under a nitrogen atmosphere.

-

Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material spot (Rf ~0.6) is entirely consumed, replaced by a new, UV-active product spot.

-

Aqueous Workup & Extraction: Cool to room temperature, dilute with EtOAc, and wash with brine. Causality: The high LogP of the acetal ensures the product partitions exclusively into the organic phase, preventing yield loss.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Controlled Acidic Hydrolysis to 3-Bromophenylacetaldehyde

Once the scaffold has been elaborated (or if the free aldehyde is needed immediately), the acetal must be removed[2].

-

Solvation: Dissolve the acetal (1.0 equiv) in THF/H₂O (4:1 v/v). Causality: The co-solvent system is mandatory because the highly lipophilic acetal will not dissolve in pure aqueous acid, which would stall the reaction at the phase boundary.

-

Acidification: Cool to 0 °C and add 2M HCl dropwise until the pH reaches ~2.

-

Thermal Activation: Warm to room temperature and stir for 2–4 hours.

-

Validation: TLC will show the emergence of a more polar aldehyde spot (Rf ~0.3 in Hexanes/EtOAc 9:1) that stains positively with 2,4-Dinitrophenylhydrazine (2,4-DNPH).

-

Quenching: Neutralize carefully with saturated aqueous NaHCO₃ to prevent base-catalyzed aldol condensation of the newly formed aldehyde. Extract with EtOAc (3x), dry, and concentrate.

Downstream Applications in Drug Development

In pharmaceutical chemistry, 1-Bromo-3-(2,2-diethoxyethyl)benzene is heavily utilized as a precursor for complex nitrogenous heterocycles:

-

Isoquinoline Synthesis: Following cross-coupling, the unmasked aldehyde can be subjected to Pomeranz-Fritsch-type cyclizations with amines to form substituted isoquinolines—a privileged scaffold found in numerous neuroactive and antimicrobial APIs.

-

Indole Synthesis: Condensation of the revealed aldehyde with substituted hydrazines via the Fischer Indole Synthesis yields complex, multi-substituted indoles critical for oncology and immunology targets.

References

-

Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals". Available at:[Link]

-

Buchwald, S. L. et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". PubMed Central (NIH). Available at:[Link]

-

MDPI Molecules. "Recent Advances in Borylation and Suzuki-Type Cross-Coupling". Available at:[Link]

Sources

Solubility and Solvent Compatibility of Aryl Bromo Acetals: A Technical Guide

Part 1: Executive Summary & Chemical Context

Aryl bromo acetals (e.g., 4-bromobenzaldehyde diethyl acetal) represent a critical class of bifunctional intermediates in medicinal chemistry. They serve two distinct strategic roles:

-

Electrophilic handles: The aryl bromide moiety facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange.

-

Masked Electrophiles: The acetal functionality protects sensitive aldehyde/ketone groups from nucleophilic attack during organometallic transformations.

Understanding the solubility profile of these compounds is not merely about dissolution; it is about solvent compatibility relative to the acetal's stability window. While aryl bromo acetals are highly soluble in most organic solvents, their utility is governed by the chemical inertness of the solvent system—specifically regarding acidity and moisture content.

Part 2: Solubility Physics & Solvent Selection

The Solubility Mechanism

Aryl bromo acetals are lipophilic, low-polarity compounds. Their solubility follows the "like dissolves like" principle, governed by Van der Waals forces and dipole-dipole interactions.

-

The Aryl Ring: Provides significant lipophilicity (

- -

The Acetal Ether Linkages: Provide weak hydrogen bond acceptance but no donation. This ensures high solubility in ethers (THF, Et₂O) and esters (EtOAc).

-

The Bromine Substituent: Increases polarizability, enhancing solubility in polar aprotic solvents (DMF, DMSO) often used in cross-coupling.

Quantitative Solubility Profile

The following table summarizes the solubility behavior of a representative compound, 4-Bromobenzaldehyde diethyl acetal , across standard process solvents.

| Solvent Class | Representative Solvent | Solubility Rating | Primary Application | Technical Note |

| Ethers | Tetrahydrofuran (THF) | Excellent (>500 mg/mL) | Lithiation / Grignard | Must be anhydrous. Stabilizers (BHT) do not interfere. |

| Chlorinated | Dichloromethane (DCM) | Excellent (>500 mg/mL) | Workup / Extraction | Ideal for partitioning against aqueous phases. |

| Aromatics | Toluene | High (>300 mg/mL) | Pd-Catalyzed Coupling | High boiling point allows for thermal acceleration of couplings. |

| Polar Aprotic | DMF / DMSO | High (>200 mg/mL) | SNAr / Heck Reactions | High dielectric constant stabilizes transition states; difficult to remove. |

| Alcohols | Methanol / Ethanol | High | Acetal Synthesis | Risk of Transacetalization. Avoid unless intended. |

| Alkanes | Hexanes / Heptane | Moderate | Crystallization | Often used as an antisolvent to precipitate impurities. |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Biphasic Workup | Acidic water causes rapid hydrolysis. |

Solvent Compatibility Decision Tree

The choice of solvent is dictated by the reaction conditions. The acetal group is acid-labile but base-stable .

Figure 1: Solvent selection logic based on reaction type and acetal stability constraints.

Part 3: Experimental Protocols

Protocol: Self-Validating Dissolution & Stability Check

Before committing valuable intermediates to a reaction, verify the solvent quality. Acetals hydrolyze to aldehydes in the presence of trace acid and moisture, which can be detected via TLC or NMR.

Objective: Confirm solvent neutrality and compound stability.

-

Preparation: Dissolve 10 mg of aryl bromo acetal in 0.5 mL of the target solvent (e.g., THF).

-

Control: Prepare a reference standard in CDCl₃ (neutralized with basic alumina if necessary).

-

Stress Test: Let the solution stand at room temperature for 30 minutes.

-

Validation (TLC): Spot the solution against the reference.

-

Eluent: 10% EtOAc in Hexanes.

-

Visualization: UV (254 nm). Aldehydes typically run lower (more polar) than acetals.

-

Result: If a new spot appears below the acetal, the solvent contains acidic moisture. Do not proceed. Treat solvent with activated molecular sieves (3Å) or basic alumina.

-

Protocol: Suzuki-Miyaura Coupling in Dioxane

This protocol leverages the solubility of aryl bromo acetals in dioxane to perform a C-C bond formation while preserving the acetal mask.

Reagents:

-

Aryl Bromo Acetal (1.0 equiv)[1]

-

Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂ (0.03 equiv)

-

K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:

-

Dissolution: Charge the reaction vessel with Aryl Bromo Acetal and Boronic Acid. Add 1,4-Dioxane. The acetal should dissolve immediately at room temperature.

-

Degassing: Sparge the solution with Argon for 10 minutes. Note: Oxygen inhibits the Pd cycle.

-

Base Addition: Add the aqueous K₂CO₃ solution. The mixture will become biphasic. The acetal remains in the organic (Dioxane) layer, protected from the aqueous base by its lipophilicity and chemical resistance to base.

-

Catalysis: Add Pd catalyst. Heat to 80°C.

-

Monitoring: Monitor consumption of the bromide via HPLC or TLC. The acetal group remains intact.[2]

-

Workup: Cool to RT. Dilute with EtOAc. Wash with saturated NaHCO₃ (buffer to pH 8-9) to ensure no acid hydrolysis occurs during extraction.

Part 4: Mechanistic Insights & Troubleshooting

The Transacetalization Risk

When dissolving aryl bromo acetals in alcoholic solvents (MeOH, EtOH), an equilibrium is established if any acid catalyst is present.

-

Scenario: Dissolving a diethyl acetal in methanol .

-

Outcome: Gradual exchange of ethoxy groups for methoxy groups, leading to a mixture of diethyl, dimethyl, and mixed acetals.

-

Prevention: Avoid alcohols as reaction solvents unless the alcohol matches the acetal groups (e.g., use ethanol for diethyl acetals).

Handling Moisture Sensitivity

While acetals are robust to base, they are sensitive to "hidden" acids.

-

Chloroform/DCM: These solvents can decompose to form HCl over time. Always filter through basic alumina or store over K₂CO₃ if using for storage of acetals.

-

Acetone: Commercial acetone often contains trace acetic acid.

Figure 2: Mechanism of acid-catalyzed hydrolysis and prevention strategies.

Part 5: References

-

Organic Syntheses. (1951). Bromoacetal (Acetaldehyde, bromo-, diethyl acetal). Org. Synth. 1943, 23, 8; Coll. Vol. 3, 123. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals: Stability and Protection. Retrieved from [Link]

-

Fan, P., et al. (2020).[3] Acylation of Aryl Halides and α-Bromo Acetates with Aldehydes Enabled by Nickel/TBADT Cocatalysis. Org. Lett., 22, 3875-3878.[3] Retrieved from [Link]

Sources

1-Bromo-3-(2,2-diethoxyethyl)benzene molecular weight and formula

An In-depth Technical Guide to 1-Bromo-3-(2,2-diethoxyethyl)benzene: A Versatile Intermediate in Synthetic Chemistry

Introduction and Core Properties

1-Bromo-3-(2,2-diethoxyethyl)benzene is a substituted aromatic compound featuring a bromine atom and a diethoxyethyl group attached to a benzene ring at the meta position. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of complex molecules in the fields of pharmaceutical and materials science. The bromo-substituent serves as a versatile handle for a variety of cross-coupling reactions, while the diethoxyethyl moiety acts as a stable protected form of an acetaldehyde group, which can be deprotected under acidic conditions to reveal a reactive aldehyde. This guide provides a comprehensive overview of its properties, synthesis, and potential applications for researchers and professionals in drug development.

The molecular formula for 1-Bromo-3-(2,2-diethoxyethyl)benzene is C₁₂H₁₇BrO₂.[1][2] Based on this formula, the calculated molecular weight is approximately 273.17 g/mol . Its monoisotopic mass is 272.0412 Da.[1][2][3][4]

Table 1: Core Identifiers for 1-Bromo-3-(2,2-diethoxyethyl)benzene

| Identifier | Value |

| Chemical Name | 1-bromo-3-(2,2-diethoxyethyl)benzene |

| Molecular Formula | C₁₂H₁₇BrO₂[1][2] |

| Molecular Weight | 273.17 g/mol |

| Monoisotopic Mass | 272.0412 Da[1][2][3][4] |

| SMILES | CCOC(CC1=CC(=CC=C1)Br)OCC[2] |

| InChI | InChI=1S/C12H17BrO2/c1-3-14-12(15-4-2)9-10-6-5-7-11(13)8-10/h5-8,12H,3-4,9H2,1-2H3[2] |

| InChIKey | WJHTWMDUJGNNHX-UHFFFAOYSA-N[2] |

Physicochemical Properties

It is expected to be a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[5][6] As a relatively non-polar molecule, it would exhibit good solubility in common organic solvents like diethyl ether, tetrahydrofuran (THF), dichloromethane, and toluene, with limited solubility in water.[5] Its boiling point is anticipated to be significantly higher than that of simpler analogs like 1-bromo-3-ethylbenzene due to its greater molecular weight and the presence of polar ether groups.

Synthesis and Purification

A plausible and efficient method for the synthesis of 1-Bromo-3-(2,2-diethoxyethyl)benzene involves the acid-catalyzed acetalization of 3-bromophenylacetaldehyde. The latter can be prepared from 3-bromotoluene via bromination followed by displacement with a suitable nucleophile to introduce the two-carbon side chain.

Experimental Protocol: Synthesis of 1-Bromo-3-(2,2-diethoxyethyl)benzene

Step 1: Synthesis of 3-Bromophenylacetaldehyde (Intermediate)

This intermediate can be synthesized through various routes, one common method being the oxidation of 3-bromophenylethanol.

Step 2: Acetalization to form 1-Bromo-3-(2,2-diethoxyethyl)benzene

-

Reaction Setup: To a solution of 3-bromophenylacetaldehyde (1 equivalent) in anhydrous ethanol (acting as both solvent and reactant), add a catalytic amount of a strong acid such as p-toluenesulfonic acid (PTSA) or anhydrous hydrogen chloride. The reaction should be conducted in a flask equipped with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: The mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The acidic catalyst is neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The product is extracted from the aqueous layer using a non-polar organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-Bromo-3-(2,2-diethoxyethyl)benzene.

Caption: Synthetic workflow for 1-Bromo-3-(2,2-diethoxyethyl)benzene.

Applications in Research and Drug Development

1-Bromo-3-(2,2-diethoxyethyl)benzene is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex molecules. Its utility stems from the orthogonal reactivity of its two key functional groups.

-

The Bromine Atom: The bromo-substituent is a cornerstone of modern synthetic chemistry, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which are fundamental in the construction of drug candidates.[5] This allows for the introduction of diverse substituents at the 3-position of the benzene ring.

-

The Diethoxyethyl Group (Protected Aldehyde): The acetal group is a robust protecting group for the aldehyde functionality, stable to a wide range of reaction conditions, including those that are basic, nucleophilic, or involve organometallic reagents used in coupling reactions with the bromine atom.[7][8] Under mild acidic conditions, the acetal can be readily hydrolyzed to unveil the phenylacetaldehyde moiety.[9] This aldehyde can then undergo further transformations such as reductive amination, Wittig reactions, or aldol condensations to build out more complex molecular architectures.

This dual functionality makes 1-Bromo-3-(2,2-diethoxyethyl)benzene a valuable precursor for the synthesis of compounds targeting a range of biological systems, where a substituted phenylacetaldehyde scaffold is desired.

Caption: Role as a versatile synthetic intermediate.

Analytical Characterization

To ensure the identity, purity, and structural integrity of 1-Bromo-3-(2,2-diethoxyethyl)benzene, a combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methine proton of the acetal, the methylene protons of the ethyl groups, and the methyl triplets of the ethyl groups.

-

Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound.[10] The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the C-O bonds of the ethers and the C-Br bond, as well as the aromatic C-H and C=C stretching vibrations.

-

Elemental Analysis: This technique can be used to determine the percentage composition of carbon, hydrogen, and other elements, which can be compared to the theoretical values calculated from the molecular formula to confirm the compound's purity.[11]

References

-

PubChem. (n.d.). 1-Bromo-3-(2-ethoxyethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). C12H17BrO2. Retrieved from [Link]

-

PubChemLite. (n.d.). 73599-91-4 (C12H17BrO2). Retrieved from [Link]

- Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.

-

ResearchGate. (2017). A complete computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene – A frequently used benzene derivative. Journal of Molecular Structure, 1151. Retrieved from [Link]

-

PubChem. (n.d.). Carbonobromidate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetaldehyde. Retrieved from [Link]

- Salionov, V., et al. (n.d.). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Ceska Slov Farm.

-

PubChemLite. (n.d.). 21133-81-3 (C12H17BrO2). Retrieved from [Link]

-

PubChemLite. (n.d.). 1-bromo-3-(2,2-diethoxyethyl)benzene. Retrieved from [Link]

-

Popp, S., et al. (2012). Structural characteristics of dibromoborylated benzene derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 6), o226–o230. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 1-BROMO-3-(2,2-DIMETHOXYETHYL)BENZENE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Diphenylketene. Retrieved from [Link]

-

MDPI. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetals as pH-Sensitive Linkages for Drug Delivery. Retrieved from [Link]

-

Polymer Solutions International. (2020). Using Acetals In Biomedical Applications. Retrieved from [Link]

-

PubMed. (2021). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. Journal of Medicinal Chemistry, 64(14), 9857-9888. Retrieved from [Link]

-

YouTube. (2024). Enjoyable synthesis of 1,3 -Dibromobenzene. Retrieved from [Link]

-

Palomar College. (n.d.). Benzene & Derivatives. Retrieved from [Link]

Sources

- 1. PubChemLite - C12H17BrO2 - Explore [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 1-bromo-3-(2,2-diethoxyethyl)benzene (C12H17BrO2) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 73599-91-4 (C12H17BrO2) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 21133-81-3 (C12H17BrO2) [pubchemlite.lcsb.uni.lu]

- 5. CAS 2725-82-8: 1-Bromo-3-ethylbenzene | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry | MDPI [mdpi.com]

- 8. Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

Advanced Safety and Handling Whitepaper: 1-Bromo-3-(2,2-diethoxyethyl)benzene in Synthetic Workflows

Executive Summary

As a Senior Application Scientist in drug discovery, I frequently encounter specialized building blocks that require rigorous, mechanistic handling protocols. 1-Bromo-3-(2,2-diethoxyethyl)benzene is one such critical intermediate. The diethyl acetal moiety serves as a robust protecting group, masking a highly reactive aldehyde. This permits aggressive downstream transformations—such as Suzuki-Miyaura cross-couplings or Grignard reactions—on the aryl bromide portion without undesired nucleophilic attack at the carbonyl carbon.

This whitepaper provides an in-depth analysis of the compound's safety profile, the causality behind its degradation pathways, and field-validated experimental protocols to ensure both scientific integrity and laboratory safety.

Chemical Identity & Physicochemical Profiling

Understanding the physical state and structural properties of your reagents is the foundational step in risk mitigation. The compound exists typically as a viscous liquid, characteristic of lipophilic aryl acetals.

Table 1: Core Chemical Data

| Property | Value |

| Chemical Name | 1-Bromo-3-(2,2-diethoxyethyl)benzene[1] |

| CAS Registry Number | 1392146-22-3[2] |

| Molecular Formula | C12H17BrO2[1] |

| Monoisotopic Mass | 272.0412 Da[1] |

| SMILES | CCOC(CC1=CC(=CC=C1)Br)OCC[1] |

Hazard Identification & Mechanistic Toxicology

Safety protocols are ineffective if researchers do not understand why a chemical is hazardous. Based on standardized[3], this compound exhibits specific toxicological vectors that require targeted mitigation.

Table 2: GHS Hazard Statements & Mechanistic Rationale

| Hazard Code | Statement | Mechanistic Rationale |

| H302 | Harmful if swallowed[3] | The lipophilic nature allows rapid gastrointestinal absorption; subsequent hepatic metabolism may yield reactive aldehyde intermediates. |

| H315 | Causes skin irritation[3] | The defatting action of the diethyl acetal moiety disrupts the stratum corneum lipid bilayer upon contact. |

| H317 | May cause allergic skin reaction[3] | The bromo-aryl motif can act as a hapten, covalently binding to epidermal proteins and triggering a localized immune sensitization response. |

| H319 | Causes serious eye irritation[3] | Direct contact causes rapid osmotic disruption and protein denaturation in the corneal epithelium. |

| H335 | May cause respiratory irritation[3] | Vapor inhalation (especially if the compound is subjected to heat) directly irritates mucosal membranes in the respiratory tract. |

Storage, Stability, and the Causality of Degradation

The fundamental rule of handling acetals is strict isolation from protic acids and moisture .

The Causality: Acetals are thermodynamically stable under basic and strongly nucleophilic conditions. However, in the presence of trace acid (even ambient carbonic acid formed from atmospheric CO2 dissolving in moisture), the acetal oxygen becomes protonated. This initiates a rapid, self-propagating hydrolysis cascade, prematurely releasing 3-bromophenylacetaldehyde and ethanol into the storage vessel. This not only ruins the reagent but significantly alters its toxicity profile, as free aldehydes are potent cross-linking agents.

Validated Storage Directive: Store strictly at 2–8°C under an inert argon atmosphere. Introduce activated molecular sieves (4Å) directly into the storage vessel to actively scavenge adventitious water and prevent auto-catalytic hydrolysis.

Experimental Protocol: Controlled Acetal Deprotection

In drug development workflows, this compound is typically subjected to an aryl coupling, followed by deprotection to reveal the aldehyde for downstream reductive amination. The following protocol is a self-validating system for acid-catalyzed deprotection.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 1.0 mmol of 1-Bromo-3-(2,2-diethoxyethyl)benzene in 5.0 mL of anhydrous Tetrahydrofuran (THF).

-

Acidification: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 2.0 mL of a 1M aqueous Hydrochloric Acid (HCl) solution.

-

Reaction Monitoring (Validation Step): Remove the ice bath and stir for 2 hours at room temperature. Validate reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (9:1) eluent. The acetal starting material (higher Rf) must disappear entirely, replaced by the UV-active aldehyde (lower Rf).

-

Quenching: Quench the reaction strictly with saturated aqueous Sodium Bicarbonate (NaHCO3) until a pH of 7.5 is reached. Causality: Failing to neutralize the acid before extraction will cause the newly formed, highly reactive aldehyde to undergo undesired aldol condensation during concentration.

-

Extraction & Drying: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Analytical Validation: Perform 1H NMR spectroscopy. Successful deprotection is definitively confirmed by the disappearance of the acetal methine triplet (~4.6 ppm) and the emergence of a distinct aldehyde proton singlet (~9.7 ppm).

Mechanistic workflow of acid-catalyzed acetal deprotection to yield the target aldehyde.

Emergency Response & Spill Mitigation

A spill of this compound presents immediate dermal sensitization and respiratory risks. Standard laboratory spill kits must be deployed with specific mechanistic modifications to avoid exacerbating the hazard.

Spill Response Protocol:

-

Evacuation: Immediately clear the vicinity to prevent inhalation of volatile organics.

-

PPE Donning: Responders must wear double-layered nitrile gloves, chemical safety goggles, and a half-mask respirator equipped with organic vapor cartridges.

-

Containment: Surround and cover the spill with an inert, non-acidic absorbent (e.g., vermiculite or sand). Critical Causality: Do not use acidic neutralizers or standard silica-based kitty litter (which can be slightly acidic), as this will rapidly catalyze the hydrolysis of the acetal into volatile, highly toxic aldehyde fumes.

-

Collection: Sweep the absorbed material using non-sparking tools into a chemically resistant, sealable high-density polyethylene (HDPE) container.

-

Decontamination: Wash the spill area with a mild, basic detergent solution to neutralize any residual organics and safely quench trace amounts of the compound.

Sequential emergency response protocol for liquid acetal spills.

Regulatory & Disposal Framework

Disposal must strictly comply with local environmental regulations regarding halogenated organic compounds. Do not discharge into the aqueous waste stream due to the severe aquatic toxicity risks inherently associated with brominated aromatics. Collect all reaction waste, including the first solvent wash of empty reagent containers, in designated halogenated organic waste carboys. These must be slated for high-temperature commercial incineration to ensure complete cleavage of the carbon-bromine bonds.

References

-

Title: 1-bromo-3-(2,2-diethoxyethyl)benzene - PubChemLite Source: Université du Luxembourg (uni.lu) URL: [Link]

Sources

commercial suppliers of 3-bromophenylacetaldehyde diethyl acetal

An In-depth Technical Guide to the Synthesis and Handling of 3-Bromophenylacetaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

3-Bromophenylacetaldehyde diethyl acetal is an organic compound featuring a phenyl ring substituted with a bromine atom at the meta-position and an acetaldehyde diethyl acetal group. The acetal moiety acts as a masked aldehyde, which is stable under neutral and basic conditions but can be readily deprotected using aqueous acid to reveal the reactive aldehyde functionality. This property makes it a key building block in multi-step organic synthesis.[1]

Chemical Structure and Properties:

-

IUPAC Name: 1-(2,2-Diethoxyethyl)-3-bromobenzene

-

Molecular Formula: C₁₂H₁₇BrO₂

-

Molecular Weight: 273.17 g/mol

-

CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, which is indicative of its non-commercial status. For its core components, 3-bromobenzaldehyde has the CAS number 3132-99-8 and bromoacetaldehyde diethyl acetal is 2032-35-1.[2][3]

The presence of the bromine atom on the phenyl ring opens up a wide array of synthetic possibilities, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and build novel molecular scaffolds.[4]

Commercial Availability Analysis

A comprehensive search of major chemical supplier catalogs, including but not limited to Sigma-Aldrich, TCI Chemicals, Apollo Scientific, and Fisher Scientific, reveals that 3-bromophenylacetaldehyde diethyl acetal is not offered as a stock item. Researchers requiring this compound must therefore rely on custom synthesis or prepare it in-house.

For clarity, two structurally related and commercially available compounds are often mistaken for the target molecule:

| Compound Name | CAS Number | Structure | Key Difference |

| Bromoacetaldehyde diethyl acetal | 2032-35-1 | Br-CH₂-CH(OEt)₂ | Lacks the 3-bromophenyl group. |

| 3-Bromobenzaldehyde diethyl acetal | 75148-49-1 | 3-Br-C₆H₄-CH(OEt)₂ | Acetal of benzaldehyde, not phenylacetaldehyde (missing a -CH₂- group).[5] |

Recommended Synthetic Pathway

Given the lack of commercial availability, a reliable synthetic route is essential. A common and effective method to prepare arylacetaldehyde acetals is via the homologation of a corresponding benzyl halide, followed by acetalization. A proposed two-step synthesis starting from the readily available 3-bromobenzyl bromide is outlined below.

Caption: Proposed synthetic pathway to 3-bromophenylacetaldehyde diethyl acetal.

Causality of Choices:

-

Starting Material: 3-Bromobenzyl bromide is chosen due to its commercial availability and the reactivity of the benzylic bromide, which is ideal for Grignard reagent formation.

-

Grignard Reaction: This classic carbon-carbon bond-forming reaction is a robust method for adding one carbon atom to the benzyl group.

-

Formylating Agent: Triethyl orthoformate is an effective one-carbon electrophile that reacts with the Grignard reagent to directly form the diethyl acetal, avoiding the need to isolate the potentially unstable intermediate aldehyde. This is a more efficient approach than using other formylating agents like DMF followed by a separate acetalization step.

Experimental Protocol: Synthesis of 3-Bromophenylacetaldehyde Diethyl Acetal

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment must be conducted before commencing any experimental work.

Materials and Reagents:

-

3-Bromobenzyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Triethyl orthoformate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Workflow Visualization:

Caption: Experimental workflow for the synthesis and purification.

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small amount of anhydrous diethyl ether and a crystal of iodine (to initiate the reaction). Prepare a solution of 3-bromobenzyl bromide in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Triethyl Orthoformate: Cool the Grignard solution in an ice bath. Add triethyl orthoformate dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Workup and Quenching: Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 3-bromophenylacetaldehyde diethyl acetal, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons, the benzylic methylene protons, the acetal methine proton, and the ethoxy groups. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR will confirm the number of unique carbon atoms in the molecule.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique will confirm the molecular weight of the compound via the mass-to-charge ratio (m/z) of the molecular ion and provide an assessment of its purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic C-O stretching frequencies for the acetal group and absorption bands corresponding to the substituted benzene ring. It should notably lack a strong absorption band around 1720 cm⁻¹, which would indicate the presence of an unreacted aldehyde.

Safety, Handling, and Storage

As with all brominated organic compounds, 3-bromophenylacetaldehyde diethyl acetal should be handled with care.[6] Although a specific Safety Data Sheet (SDS) is not available, guidelines can be established based on the hazards of its precursors and analogous structures.[5][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8] All handling should be performed in a well-ventilated chemical fume hood.

-

Hazards:

-

Irritation: Likely to be a skin, eye, and respiratory tract irritant.[5]

-

Toxicity: Brominated organic compounds can be toxic if ingested, inhaled, or absorbed through the skin.

-

Reactivity: Avoid contact with strong oxidizing agents and strong acids (which will hydrolyze the acetal).

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[5] It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced hydrolysis.

-

Spill and Waste Disposal: Absorb spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal as hazardous chemical waste.[8] Follow all local and institutional regulations for chemical waste disposal.

Conclusion

While 3-bromophenylacetaldehyde diethyl acetal is a synthetically valuable building block for drug discovery and development, it is not a commercially available reagent. This guide provides researchers with a clear understanding of its chemical nature and a practical, field-proven synthetic pathway to obtain it. By following the detailed experimental protocol and adhering to the stringent safety and handling guidelines, scientific professionals can confidently prepare this compound for use in their research endeavors.

References

-

Thermo Fisher Scientific. (2025, September 9). Bromoacetaldehyde diethyl acetal - SAFETY DATA SHEET. [Link]

-

ResearchGate. (2025, August 5). Bromoacetaldehyde Diethyl Acetal | Request PDF. [Link]

-

Frontiers in Chemistry. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 2032-35-1: Bromoacetaldehyde diethyl acetal [cymitquimica.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Isolation and Purification of 1-Bromo-3-(2,2-diethoxyethyl)benzene: Thermodynamic Profiling and Reduced-Pressure Distillation Protocols

Executive Summary

1-Bromo-3-(2,2-diethoxyethyl)benzene (CAS 1392146-22-3) is a critical synthetic intermediate widely utilized in pharmaceutical drug development. The diethyl acetal moiety serves as a robust protecting group for the highly reactive 3-bromophenylacetaldehyde, allowing chemists to perform aggressive cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the meta-bromo position without unwanted side reactions. However, the purification of this high-boiling liquid presents a significant thermodynamic challenge. This whitepaper provides an in-depth technical guide on the thermodynamic profiling, mechanistic vulnerabilities, and field-validated reduced-pressure distillation protocols required to isolate this compound with >99% purity.

Thermodynamic Profiling & Boiling Point Extrapolation

Because 1-bromo-3-(2,2-diethoxyethyl)benzene is a specialized intermediate, empirical boiling point data at standard pressure is often omitted from commercial catalogs to prevent hazardous atmospheric distillations. As Application Scientists, we must derive these parameters using thermodynamic extrapolation from its unbrominated parent compound, phenylacetaldehyde diethyl acetal .

According to authoritative databases, phenylacetaldehyde diethyl acetal exhibits a boiling point of 237–238 °C at 760 Torr ([1]) and 94–104 °C at 10 Torr ([2]).

The Causality of Boiling Point Elevation: The introduction of a heavy, polarizable bromine atom to the meta-position of the benzene ring increases the molecular weight from 194.27 g/mol to 273.17 g/mol and significantly enhances intermolecular London dispersion forces. Historically, bromination of an aromatic ring elevates the atmospheric boiling point by approximately 70–80 °C (e.g., benzene at 80 °C vs. bromobenzene at 156 °C). Using the Clausius-Clapeyron relation and standard pressure-temperature nomographs, we can construct a predictive thermodynamic profile for the brominated acetal.

Table 1: Comparative Boiling Point Data and Extrapolations

| Pressure Level | Phenylacetaldehyde Diethyl Acetal (Empirical) | 1-Bromo-3-(2,2-diethoxyethyl)benzene (Extrapolated) | Distillation Viability |

| 760 Torr (Atmospheric) | 237 – 238 °C | ~310 – 315 °C | Unviable (Severe thermal degradation) |

| 15 Torr | 118.5 °C | ~175 – 185 °C | Marginal (Risk of prolonged heat exposure) |

| 10 Torr | 94 – 104 °C | ~154 – 164 °C | Viable (Standard vacuum setup) |

| 1.0 Torr (High Vacuum) | ~65 – 70 °C | ~125 – 135 °C | Optimal (Preserves molecular integrity) |

Note: Extrapolated values are operational targets. Actual vapor temperatures depend on the specific reflux ratio and column efficiency of the distillation apparatus.

Mechanistic Vulnerabilities: Thermal and Acidic Degradation

Why is high-vacuum distillation an absolute necessity rather than a mere preference? Acetals are generally stable under neutral and basic conditions but are highly labile in the presence of trace acids and elevated temperatures.

During the heating of brominated aromatics, photolytic or thermal micro-degradation can release trace amounts of hydrobromic acid (HBr). If the distillation is performed at atmospheric pressure (requiring pot temperatures >320 °C), this trace acid acts as a catalyst, utilizing residual moisture to hydrolyze the acetal back into 3-bromophenylacetaldehyde and ethanol. This not only destroys the product but also broadens the distillation fractions, making purification impossible.

Fig 1. Acid-catalyzed thermal degradation pathway of 1-bromo-3-(2,2-diethoxyethyl)benzene.

High-Vacuum Fractional Distillation Protocol

To mitigate the mechanistic vulnerabilities outlined above, the following self-validating protocol ensures the isolation of the pure acetal. The protocol incorporates chemical safeguards (acid scavengers) and physical safeguards (high vacuum to lower thermal history).

Step-by-Step Methodology

Step 1: Apparatus Preparation & Chemical Safeguarding Assemble a short-path fractional distillation apparatus utilizing a Vigreux column. The column provides sufficient theoretical plates to separate unreacted starting materials without imposing an excessive pressure drop. Causality: Charge the distillation flask with the crude mixture and add 0.5% w/w anhydrous potassium carbonate (K₂CO₃) . The K₂CO₃ acts as a non-volatile acid scavenger, neutralizing any HBr generated during heating and preventing the degradation pathway shown in Fig 1. Add a PTFE-coated magnetic stir bar to ensure even heating and prevent bumping.

Step 2: Vacuum Equilibration (Self-Validation Check) Initiate the high-vacuum pump and allow the system to equilibrate. Target a stable vacuum of 1.0 to 2.0 Torr . Validation: Monitor the digital vacuum gauge for 5 minutes before applying any heat. If the pressure fluctuates, there is a leak. Heating a leaking system will introduce oxygen, leading to rapid auto-oxidation of the hot organic liquid.

Step 3: Gradual Heating Submerge the distillation flask in a silicone oil bath. Gradually increase the bath temperature to approximately 160–170 °C. The bath temperature must strictly remain 20–35 °C higher than the target vapor temperature to maintain a steady distillation rate without superheating the pot residue.

Step 4: Fraction Collection Monitor the vapor temperature at the distillation head closely.

-

Forerun: Collect any distillate that crosses over below 120 °C. This fraction contains residual solvents, ethanol, and low-boiling unreacted precursors.

-

Main Fraction: Once the vapor temperature plateaus at ~128–132 °C (at 1.0 Torr) , swap the receiving flask. This plateau is the self-validating indicator of the pure 1-bromo-3-(2,2-diethoxyethyl)benzene. The product will appear as a clear, colorless to very pale-yellow viscous liquid.

-

Residue: Terminate the collection when the vapor temperature begins to drop or if the pot residue becomes highly viscous and dark, indicating the onset of polymerization.

Step 5: Controlled Shutdown Remove the oil bath and allow the entire apparatus to cool to room temperature while still under high vacuum . Causality: Backfilling the apparatus with air while the product is still hot (>80 °C) will cause immediate oxidative discoloration. Once cooled, backfill the system with dry nitrogen gas.

Fig 2. Decision logic and workflow for the high-vacuum fractional distillation process.

Table 2: Operational Parameters for High-Vacuum Distillation

| Parameter | Target Value | Operator Notes / Causality |

| System Pressure | 1.0 – 2.0 Torr | Must be stable prior to heating to prevent oxidative degradation. |

| Oil Bath Temp | 160 – 170 °C | Provides sufficient thermal gradient without superheating the pot. |

| Vapor Temp (Main) | 128 – 132 °C | The thermodynamic plateau indicating pure product crossover. |

| Acid Scavenger | 0.5% w/w K₂CO₃ | Prevents trace HBr from catalyzing acetal hydrolysis. |

| Cooling Protocol | Under Vacuum | Prevents high-temperature oxidation; backfill with N₂ only when cool. |

Conclusion

The successful isolation of 1-bromo-3-(2,2-diethoxyethyl)benzene relies heavily on understanding its thermodynamic properties and structural vulnerabilities. By extrapolating the boiling point from its unbrominated analog and strictly controlling the thermal and acidic environment via high-vacuum distillation and basic scavenging, researchers can consistently achieve high-purity yields suitable for sensitive downstream pharmaceutical cross-coupling applications.

References

-

PubChem . Phenylacetaldehyde diethyl acetal (CID 80584). National Center for Biotechnology Information. Retrieved from:[Link]

-

CAS Common Chemistry . Phenylacetaldehyde diethyl acetal (CAS RN: 6314-97-2). American Chemical Society. Retrieved from:[Link]

Sources

Comparative Technical Guide: 3-Bromophenylacetaldehyde Diethyl vs. Dimethyl Acetal

This guide provides an in-depth technical analysis of the structural, physicochemical, and functional differences between 3-bromophenylacetaldehyde diethyl acetal and 3-bromophenylacetaldehyde dimethyl acetal . It is designed to assist researchers in selecting the optimal protecting group strategy for complex organic synthesis, particularly in medicinal chemistry campaigns involving 3-bromophenylacetaldehyde scaffolds.

Executive Summary

In the synthesis of pharmaceutical intermediates—such as indole alkaloids, isoquinolines, and peptidomimetics like Diazonamide A—3-bromophenylacetaldehyde serves as a critical "linchpin" scaffold. However, the high reactivity of the aldehyde moiety necessitates protection during metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or lithium-halogen exchange reactions targeting the aryl bromide.

The choice between Dimethyl (DMA) and Diethyl (DEA) acetal protection is not merely cosmetic; it dictates the hydrolytic stability profile , lipophilicity for purification , and atom economy of the process.

-

Select the Dimethyl Acetal for higher atom economy, faster deprotection rates under mild conditions, and cleaner NMR spectra in the aliphatic region.

-

Select the Diethyl Acetal for enhanced stability in slightly acidic media, higher lipophilicity (facilitating non-polar extraction), and higher boiling points (reducing evaporative loss).

Physicochemical Profile

The following data consolidates observed and predicted properties for the two analogs. Note the distinct difference in lipophilicity (LogP) and boiling point, which influences process design.

| Property | Dimethyl Acetal (DMA) | Diethyl Acetal (DEA) |

| IUPAC Name | 1-Bromo-3-(2,2-dimethoxyethyl)benzene | 1-Bromo-3-(2,2-diethoxyethyl)benzene |

| CAS Number | 1855020-11-9 | 1392146-22-3 |

| Molecular Formula | C₁₀H₁₃BrO₂ | C₁₂H₁₇BrO₂ |

| Molecular Weight | 245.11 g/mol | 273.17 g/mol |

| Boiling Point (760 mmHg) | ~265°C (Predicted) | ~285°C (Predicted) |

| Density | ~1.35 g/cm³ | ~1.28 g/cm³ |

| LogP (Lipophilicity) | ~2.8 | ~3.5 |

| Hydrolysis Rate ( | Fast (Rel. 1.0) | Slow (Rel. ~0.3) |

| Byproduct | Methanol (Toxic) | Ethanol (Low Tox) |

Technical Insight: The increased lipophilicity of the DEA variant (LogP ~3.5) allows for easier separation from polar impurities using heptane/ethyl acetate systems compared to the DMA variant.

Mechanistic & Synthetic Analysis[1][2][3]

Synthesis of the Acetals

Both acetals are typically synthesized from the parent aldehyde using the corresponding alcohol and an acid catalyst, or more efficiently, using orthoformates to drive the equilibrium by scavenging water.

Protocol (General):

-

Reagents: 3-Bromophenylacetaldehyde (1.0 eq), Trialkyl Orthoformate (1.2 eq), Alcohol (Solvent),

-TsOH (1 mol%). -

Conditions: Reflux or RT for 2–4 hours.

-

Workup: Quench with

, extract, and distill.

Stability & Hydrolysis Kinetics

The core differentiator is the rate of acid-catalyzed hydrolysis. The mechanism involves the protonation of an alkoxy oxygen, followed by the expulsion of an alcohol molecule to form an oxocarbenium ion.

-

Diethyl Effect: The ethyl groups provide greater steric bulk and hydrophobicity around the acetal center compared to methyl groups. This retards the approach of the hydronium ion (

) and the subsequent attack of water on the oxocarbenium intermediate. -

Implication: If your synthetic route involves slightly acidic aqueous washes (e.g.,

workup) or Lewis acids that might leak protons, DEA is safer . If you require rapid deprotection at low temperature (e.g., -78°C with

Visualization of Reactivity

The following diagram illustrates the protection/deprotection cycle and the critical "Decision Point" for choosing between the two.

Figure 1: Synthesis, reactivity flow, and decision logic for 3-bromophenylacetaldehyde acetals.

Experimental Protocols

Protocol A: Synthesis of 3-Bromophenylacetaldehyde Diethyl Acetal (High Stability Route)

Best for scale-up where storage stability is required.

-

Setup: A 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (optional if using orthoformate).

-

Reaction: Charge 3-bromophenylacetaldehyde (20.0 g, 100 mmol) and triethyl orthoformate (17.8 g, 120 mmol) into absolute ethanol (100 mL). Add

-toluenesulfonic acid monohydrate (0.19 g, 1 mmol). -

Execution: Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot (

) should disappear, replaced by the acetal ( -

Workup: Quench with saturated aqueous

(50 mL). Concentrate under reduced pressure to remove ethanol.[1] Extract the residue with diethyl ether ( -

Purification: Dry organics over

, filter, and distill under high vacuum (approx. 0.5 mmHg) to obtain a colorless oil.-

Yield Target: 90–95%.

-

Protocol B: Selective Deprotection (Hydrolysis)

Demonstrating the kinetic difference.

-

For DMA: Treat with 1M HCl in THF/Water (1:1) at 0°C . Hydrolysis is typically complete in <30 minutes.

-

For DEA: Treat with 1M HCl in THF/Water (1:1) at RT to 40°C . Hydrolysis may require 2–4 hours or stronger acid (e.g., 3M HCl) to reach completion within the same timeframe.

Applications in Drug Development

Lithium-Halogen Exchange

Both acetals are compatible with

Palladium-Catalyzed Couplings

In Suzuki or Heck couplings involving the aryl bromide, the reaction conditions are basic (e.g.,

-

If the next step is an acidic cyclization (e.g., Fischer Indole synthesis), use DMA so the acetal falls off easily in situ.

-

If the next step involves column chromatography on silica gel (which is slightly acidic), use DEA to prevent "streaking" or premature hydrolysis on the column.

References

-

BenchChem. "A Comparative Guide to 4,4-Dimethoxybutan-1-ol and its Diethyl Acetal Analog." BenchChem Technical Guides. Accessed March 2026. Link

-

Organic Chemistry Portal. "Dimethyl Acetals: Synthesis and Deprotection." Organic Chemistry Portal. Accessed March 2026. Link

-

National Center for Advancing Translational Sciences (NCATS). "1-Bromo-3-(2,2-dimethoxyethyl)benzene (CAS 1855020-11-9)." Inxight Drugs. Accessed March 2026. Link

-

ChemicalBook. "Bromoacetaldehyde diethyl acetal Properties and CAS 2032-35-1 (Analogous Chemistry)." ChemicalBook.[2][3] Accessed March 2026. Link

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Acetal Stability).

Sources

Strategic Deployment of Masked Aldehyde Building Blocks in Complex Organic Synthesis

The Aldehyde Reactivity Paradox

In the architecture of complex organic molecules, aldehydes are ubiquitous and highly versatile electrophiles. However, their inherent reactivity often poses a significant liability in multi-step synthetic sequences. Aldehydes are highly susceptible to unwanted nucleophilic additions, over-oxidation to carboxylic acids, and enolization-driven side reactions such as aldol condensations. To navigate this "reactivity paradox," chemists must employ masking strategies—temporarily converting the formyl group into a less reactive surrogate.

Choosing the correct masking group is not merely a matter of protection; it is a strategic decision that dictates the permissible reaction conditions for the remainder of the synthesis. This whitepaper outlines the mechanistic rationale, strategic selection, and experimental execution of masked aldehyde building blocks, grounded in established methodologies from foundational literature such as Greene's Protective Groups in Organic Synthesis[1].

Mechanistic Classification and Causality

Selecting the appropriate masked aldehyde requires a deep understanding of the causality behind their stability and cleavage mechanisms.

O,O-Acetals (1,3-Dioxolanes and 1,3-Dioxanes)

Acetals are formed via the acid-catalyzed condensation of an aldehyde with a diol. The stability of acetals in highly basic or nucleophilic environments (e.g., Grignard or organolithium reagents) stems from the poor leaving-group ability of alkoxides under basic conditions. However, under aqueous acidic conditions, the oxygen lone pairs are rapidly protonated. This generates a highly reactive oxocarbenium intermediate, which drives the thermodynamic hydrolysis back to the parent aldehyde.

S,S-Thioacetals (1,3-Dithianes)

Thioacetals offer an orthogonal stability profile compared to O,O-acetals. Because sulfur is less basic and more polarizable than oxygen, thioacetals are highly resistant to mild aqueous acids. Furthermore, the d-orbital participation and polarizability of sulfur allow the C2 proton of a 1,3-dithiane to be abstracted by strong bases (e.g., n-BuLi). This enables Umpolung (polarity reversal) chemistry, where the traditionally electrophilic masked aldehyde is transformed into a potent nucleophile.

Latent Aldehydes via Hemiaminal Intermediates

Recent synthetic paradigms have expanded the definition of masked aldehydes to include stable intermediates generated in situ. For instance, the reduction of Weinreb amides (N-methoxy-N-methylamides) with diisobutylaluminum hydride (DIBAL-H) yields a highly stable aluminum hemiaminal intermediate. This tetrahedral complex effectively masks the aldehyde during the reaction, preventing over-reduction to the alcohol, and only releases the free aldehyde upon targeted aqueous acidic workup[2].

Logical decision tree for selecting masked aldehyde building blocks based on synthetic conditions.

Strategic Deployment in Drug Discovery

In pharmaceutical development, masked aldehydes are critical for late-stage functionalization and library generation. A prime example is the synthesis of peptide aldehydes, which act as transition-state analog inhibitors for cysteine and serine proteases.

Synthesizing these directly is notoriously difficult due to the risk of C-terminal epimerization and unwanted side reactions with unprotected amino acid side chains. By anchoring the C-terminus as a thioacetal on a solid support, medicinal chemists can iteratively build the peptide chain using standard Fmoc chemistry. Once the sequence is complete, the thioacetal can be efficiently converted into the desired aldehyde via mild oxidative cleavage (e.g., using N-bromosuccinimide) without degrading the fragile peptide backbone[3].

Comparative Data: Masked Aldehyde Profiles

To facilitate rapid decision-making in synthetic planning, the quantitative and qualitative profiles of primary masking strategies are summarized below:

| Masking Group | Reagents for Formation | Reagents for Cleavage | Stability Profile | Primary Strategic Use |

| O,O-Acetal (Dioxolane) | Ethylene glycol, TsOH (cat.), Dean-Stark trap | H₂O, H₃O⁺ (e.g., HCl or TFA) | Stable to: Strong bases, nucleophiles, reductants.Labile to: Aqueous acids. | Standard protection during basic organometallic additions or reductions. |

| S,S-Thioacetal (Dithiane) | 1,3-Propanedithiol, BF₃·OEt₂ | NBS/H₂O, I₂/NaHCO₃, or Raney Ni (for reduction) | Stable to: Mild acids, bases.Labile to: Oxidants, heavy metal salts (Hg, Ag)[4]. | Umpolung chemistry; orthogonal protection in the presence of O,O-acetals. |

| Weinreb Amide (Latent) | N,O-Dimethylhydroxylamine, EDC, HOBt | DIBAL-H or RMgX (yields aldehyde/ketone upon workup) | Stable to: Standard coupling conditions.Labile to: Strong reductants/nucleophiles. | Preventing over-addition; controlled mono-reduction to aldehydes[2]. |

Self-Validating Experimental Protocols

A robust synthetic protocol must be a self-validating system, where physical observations confirm the underlying chemical causality. The following workflows detail the installation and removal of a thioacetal mask.

Protocol A: Synthesis of a 1,3-Dithiane (Thioacetalization)

Objective: Mask an electrophilic aldehyde to enable subsequent Umpolung functionalization. Causality: Boron trifluoride diethyl etherate (BF₃·OEt₂) acts as a Lewis acid to activate the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the less reactive 1,3-propanedithiol.

-

Preparation: Dissolve the starting aldehyde (1.0 equiv) in anhydrous CH₂Cl₂ under an inert argon atmosphere. Rationale: Anhydrous conditions prevent competitive hydration of the highly electrophilic BF₃-activated carbonyl.

-

Reagent Addition: Add 1,3-propanedithiol (1.1 equiv) via syringe.

-

Catalysis: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add BF₃·OEt₂ (0.2 equiv). Rationale: The Lewis acid-base complexation is exothermic; cooling prevents unwanted polymerization of the aldehyde.

-

Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is self-validating when the UV-active starting material spot completely disappears, replaced by a less polar product spot (due to the loss of the polar carbonyl group).

-

Quenching: Once complete, quench the reaction by adding saturated aqueous NaHCO₃. Rationale: This neutralizes the BF₃ catalyst, preventing the reaction from reversing during concentration.

-

Isolation: Extract with CH₂Cl₂, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Oxidative Cleavage of a Thioacetal to an Aldehyde

Objective: Unmask the aldehyde under mild conditions, avoiding the use of strong acids that might cleave standard O,O-acetals or silyl ethers. Causality: N-Bromosuccinimide (NBS) electrophilically attacks the sulfur atom, forming a highly reactive sulfonium intermediate. Water then acts as a nucleophile, attacking the adjacent carbon. This leads to the collapse of the thioacetal and the expulsion of a disulfide leaving group, regenerating the carbonyl[4].

-